Superior Inhibition of Bacterial Chaperone-Dependent Protein Refolding by 2-Nonanone
In a study on volatile organic compounds (VOCs) produced by bacteria, 2-nonanone demonstrated the highest inhibitory activity against the DnaKJE-ClpB bichaperone-dependent refolding of heat-inactivated bacterial luciferases in E. coli cells, surpassing 2-heptanone and 2-undecanone. The relative activity increased in the order: 2-pentanone < 2-undecanone < 2-heptanone < 2-nonanone. [1]
| Evidence Dimension | Relative Inhibitory Activity on Chaperone-Dependent Protein Refolding |
|---|---|
| Target Compound Data | Highest activity (ranked 1st) |
| Comparator Or Baseline | 2-pentanone, 2-undecanone, 2-heptanone (lower activity, ranked 4th, 3rd, 2nd respectively) |
| Quantified Difference | Not quantified as an exact ratio; relative ranking: 2-nonanone > 2-heptanone > 2-undecanone > 2-pentanone. |
| Conditions | In vitro assay using heat-inactivated bacterial luciferases in an E. coli ibpB::kan strain lacking the small chaperone IbpB. |
Why This Matters
For research on bacterial VOCs or antimicrobial protein-targeting agents, 2-nonanone offers the highest potency in this specific mechanism, making it the preferred candidate over its shorter- and longer-chain analogs.
- [1] Melkina, O. E., et al. (2017). Ketones 2-heptanone, 2-nonanone, and 2-undecanone inhibit DnaK-dependent refolding of heat-inactivated bacterial luciferases in Escherichia coli cells lacking small chaperon IbpB. Applied Microbiology and Biotechnology, 101(14), 5765–5771. View Source
